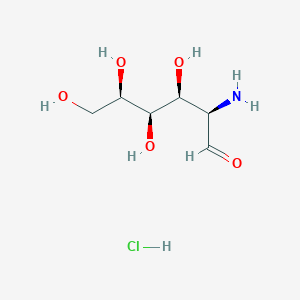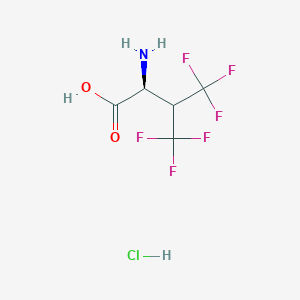
4,4,4,4',4',4'-Hexafluorovaline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties, which include high stability and resistance to enzymatic degradation. This compound is often used in scientific research, particularly in the fields of medicinal chemistry and peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride typically involves the introduction of fluorine atoms into the valine structure. One common method is the reaction of valine with hexafluoroacetone in the presence of a strong acid, such as hydrochloric acid. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the purity of the final product. Quality control measures are critical to ensure that the compound meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions, forming bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium
Eigenschaften
Molekularformel |
C5H6ClF6NO2 |
|---|---|
Molekulargewicht |
261.55 g/mol |
IUPAC-Name |
(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H5F6NO2.ClH/c6-4(7,8)2(5(9,10)11)1(12)3(13)14;/h1-2H,12H2,(H,13,14);1H/t1-;/m0./s1 |
InChI-Schlüssel |
ADFFMMBWQCMQKG-FPRLAITGSA-N |
Isomerische SMILES |
[C@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
Kanonische SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


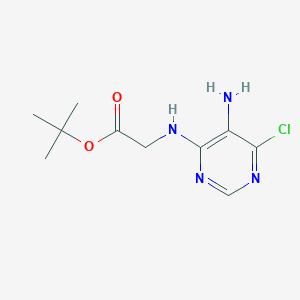
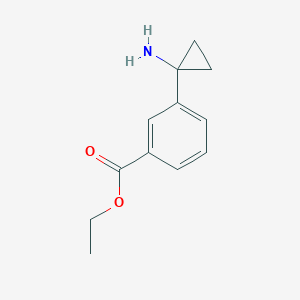
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

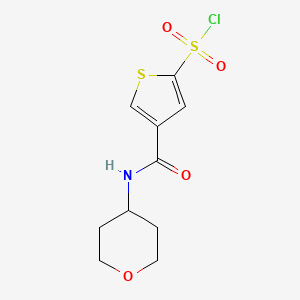

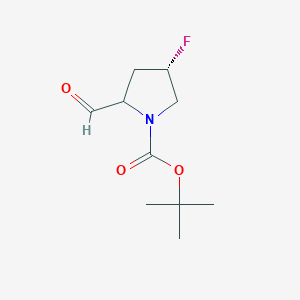
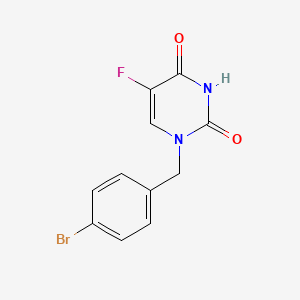
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)

